molecular formula C10H8Br2O2 B1353789 Methyl 4-(2,2-dibromovinyl)benzoate CAS No. 253684-21-8

Methyl 4-(2,2-dibromovinyl)benzoate

Cat. No. B1353789
M. Wt: 319.98 g/mol
InChI Key: SIVONPHGRMJFGG-UHFFFAOYSA-N
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Description

“Methyl 4-(2,2-dibromovinyl)benzoate” is a chemical compound with the molecular formula C10H8Br2O2 . It has an average mass of 319.977 Da and a monoisotopic mass of 317.889099 Da . This compound is also known by its IUPAC name, "Methyl-4-(2,2-dibromvinyl)benzoat" .


Synthesis Analysis

The synthesis of “Methyl 4-(2,2-dibromovinyl)benzoate” involves several steps. One method involves the use of triphenylphosphine in dichloromethane at 0℃ for 4 hours . Another method involves the use of carbon tetrabromide with triphenylphosphine in dichloromethane at 0℃, followed by the addition of methyl 4-formylbenzoate .


Molecular Structure Analysis

“Methyl 4-(2,2-dibromovinyl)benzoate” contains a total of 22 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms . It also contains 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 4-(2,2-dibromovinyl)benzoate” has a molecular weight of 319.97700 . The exact physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.

Scientific Research Applications

1. Cytotoxicity Evaluation

Methyl benzoate (MB), a related compound of Methyl 4-(2,2-dibromovinyl)benzoate, has been evaluated for its cytotoxicity in cultured human cells, including kidney, colon, and neuronal cells. This study is significant as it provides LC50 values (lethal concentration) for human cells, suggesting mild toxicity that should be considered in industrial and agricultural applications (Bunch et al., 2020).

2. Chemical Synthesis Applications

A method involving palladium/copper-catalyzed tandem Sonogashira coupling/lactonization of methyl 2-(2′,2′-dibromovinyl)benzoate with terminal alkynes has been developed. This approach is instrumental in synthesizing various 3-alkynyl isocoumarins, facilitating the total synthesis of natural products like 3′-hydroxycorfin and gymnopalynes A (Liu et al., 2018).

3. Acaricidal Effects in Agriculture

Methyl benzoate, another compound similar to Methyl 4-(2,2-dibromovinyl)benzoate, exhibits acaricidal and repellent effects against Tetranychus urticae Koch (a mite species) on various crop plants. This research highlights its potential as a green pesticide, being both highly acaricidal and repellent, but not phytotoxic to plants like beans, cucumbers, peppers, or tomatoes (Mostafiz et al., 2020).

4. Material Science Applications

In material science, studies have been conducted on the growth, optical, thermal, and mechanical properties of methyl 4-hydroxybenzoate single crystals. This research is crucial for applications requiring specific crystal properties, especially in optics and electronics (Vijayan et al., 2003).

5. Larvicidal Activity for Mosquito Control

The larvicidal activity of methylbenzoate against mosquito larvae, particularly Aedes albopictus and Culex pipiens, has been investigated. This study demonstrates its potential as an environmentally friendly larvicidal agent, offering a new approach to mosquito control with significant mortality rates observed at specific concentrations (Mostafiz et al., 2022).

6. Chemical Synthesis of Natural Products

Research has been conducted on the palladium-catalyzed, allylic amination of unsaturated sugars, using derivatives of methyl benzoate. This method facilitates the synthesis of complex natural products like d-forosamine, highlighting its application in organic synthesis and pharmaceutical research (Baer & Hanna, 1981).

7. Molecular and Biological Studies

Vibrational spectroscopy studies have been conducted on methyl benzoate, providing insights into its molecular properties and potential applications in biomolecular research. This research is fundamental for understanding the compound's physical and chemical properties, which could have implications in various scientific fields (Maiti, 2014).

8. Biological Activity in Hybrid Polymers

Research on the synthesis and biological activity study of new hybrid polymers grafted with triazole and oxadiazle moieties onto polyvinyl chloride involves derivatives of methyl benzoate. This study is significant for developing new materials with potential applications in biotechnology and medicine (Kareem et al., 2021).

properties

IUPAC Name

methyl 4-(2,2-dibromoethenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVONPHGRMJFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449833
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,2-dibromovinyl)benzoate

CAS RN

253684-21-8
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,2-dibromovinyl)benzoate
Reactant of Route 2
Methyl 4-(2,2-dibromovinyl)benzoate

Citations

For This Compound
10
Citations
K Tao, J Zheng, Z Liu, W Shen, J Zhang - Tetrahedron Letters, 2010 - Elsevier
Direct coupling of 1,1-dibromoethenes with 2-aminophenols had been achieved to form the corresponding benzoxazoles under mildly basic reaction conditions. A variety of substituted 2…
Number of citations: 24 www.sciencedirect.com
W Shen, L Wang - The Journal of Organic Chemistry, 1999 - ACS Publications
The Stille reaction of 1,1-dibromo-1-alkenes 1 with aryl- and vinylstannanes produces different products depending on the reaction conditions. When the reaction is run in toluene or 1,4-…
Number of citations: 220 pubs.acs.org
W Shen, SA Thomas - Organic Letters, 2000 - ACS Publications
Both symmetric and unsymmetric 1,3-diynes were prepared from the palladium-catalyzed reaction of 1,1-dibromo-1-alkenes. The formation of symmetric 1,3-diynes 2 (homocoupling) …
Number of citations: 99 pubs.acs.org
G Chelucci - Chemical Reviews, 2012 - ACS Publications
1, 1-Dihalo-1-alkenes are valuable synthetic tools in organic chemistry and serve as interesting synthetic intermediates in a variety of non-metal-assisted chemical transformations. …
Number of citations: 402 pubs.acs.org
X Ma, SB Herzon - The Journal of Organic Chemistry, 2016 - ACS Publications
Cobalt bis(acetylacetonate) is shown to mediate hydrogen atom transfer to a broad range of functionalized alkenes; in situ oxidation of the resulting alkylradical intermediates, followed …
Number of citations: 38 pubs.acs.org
SA Avola - 2008 - collectionscanada.gc.ca
The first part of this research is aimed at the application of Pd-PEPPSI-IPr (PEPPSI= Pyridine Enhanced Precatalyst Preparation Stabilization Initiation) as the (pre) catalyst in a variety of …
Number of citations: 3 www.collectionscanada.gc.ca
D Liang, Q Jin, N Yan, J Feng, J Wang… - Advanced …, 2018 - Wiley Online Library
Surface enhanced Raman scattering (SERS) is widely used in biological applications due to its high sensitivity and deep tissue penetration. Most SERS nanoprobes with fluorophore …
Number of citations: 22 onlinelibrary.wiley.com
V Mzozoyana - 2010 - ukzn-dspace.ukzn.ac.za
Imidazo[1,5-a]pyridines are an important and versatile class of N-heterocyclic compounds due to their stability, unique biological, and photochemical properties. Due to the conjugation …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
OF Obumselu - 2019 - etheses.bham.ac.uk
This thesis highlights the use of transition metal catalysts in the synthesis of highly functionalised nitrogen heterocycles using ene-ynamides as starting materials. Relying on the initial …
Number of citations: 1 etheses.bham.ac.uk
A Zhang, X Zheng, J Fan, W Shen - Tetrahedron Letters, 2010 - Elsevier
An efficient method is developed for the synthesis of imidazo[1,5-a]pyridine from the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines. The reaction requires an inorganic …
Number of citations: 26 www.sciencedirect.com

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